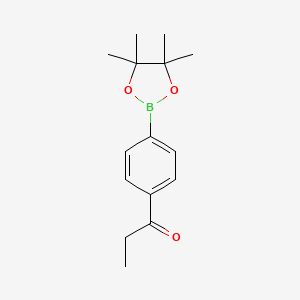

1-(4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)propan-1-one

Vue d'ensemble

Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is an organoboron compound widely used in organic synthesis. It features a boron atom within a dioxaborolane ring, attached to a phenyl group, which is further connected to a propanone moiety. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Applications De Recherche Scientifique

Drug Design and Development

The unique structural features of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one make it a valuable scaffold in drug design. Its ability to form stable complexes with biological targets allows for the development of novel therapeutics.

Case Study: PD-L1 Inhibitors

Recent studies have explored the use of terphenyl-based compounds as inhibitors of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. These compounds demonstrate significant potential in cancer immunotherapy by enhancing the immune response against tumors . The incorporation of boron-containing moieties like those found in 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one could optimize these inhibitors' efficacy.

Synthesis of Boronic Acid Derivatives

The compound serves as a precursor for synthesizing various boronic acid derivatives. These derivatives are crucial in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules.

Table 1: Summary of Boronic Acid Derivatives Synthesized from 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one

Organic Electronics

The compound's boron functionality can be utilized in the development of organic electronic materials. Its incorporation into polymer matrices can enhance charge transport properties and improve device performance.

Case Study: OLEDs

Research indicates that materials containing boron can significantly improve the efficiency and stability of organic light-emitting diodes (OLEDs). The dioxaborolane structure can facilitate better electron injection and transport within OLED devices .

Mécanisme D'action

Target of Action

Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is likely to interact with its targets through a process known as borylation . In this process, the compound can form boronate complexes with other organic compounds, which can then be used in various chemical reactions .

Biochemical Pathways

The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds . The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .

Pharmacokinetics

As a boronic acid derivative, the compound is likely to have good bioavailability due to the ability of boronic acids to form reversible covalent bonds with biological targets .

Result of Action

The primary result of the action of the compound is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds are often used in the synthesis of various pharmaceuticals and fine chemicals .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is usually performed in an organic solvent at elevated temperatures . The compound itself is stable under normal conditions but should be stored under an inert gas to prevent oxidation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one typically involves the following steps:

Borylation Reaction: The initial step often involves the borylation of a halogenated aromatic compound using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronate ester.

Coupling Reaction: The boronate ester is then coupled with a propanone derivative using a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The boronate ester can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Palladium catalysts and bases such as potassium carbonate are used in cross-coupling reactions.

Major Products

Phenolic Derivatives: From oxidation reactions.

Alcohols: From reduction reactions.

Various Substituted Aromatics: From substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Another boron-containing compound used in similar reactions.

Pinacolborane: A simpler boron compound used in hydroboration reactions.

Bis(pinacolato)diboron: A common reagent in borylation reactions.

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is unique due to its stability and versatility in various chemical reactions. Its structure allows for easy manipulation and incorporation into more complex molecules, making it a valuable tool in synthetic chemistry.

This compound’s stability and reactivity make it a cornerstone in modern organic synthesis, with applications spanning multiple scientific disciplines.

Activité Biologique

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C₁₂H₁₆BNO₂

- Molecular Weight : 217.07 g/mol

- CAS Number : 195062-61-4

The biological activity of this compound is largely attributed to its boron moiety, which can participate in various biochemical interactions. Boron compounds are known to influence enzyme activities and have been studied for their roles in:

- Anticancer Activity : Some studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

Anticancer Activity

Research indicates that derivatives of boron compounds exhibit significant anticancer properties. For instance:

- A study reported that compounds similar to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .

Enzyme Interaction

The compound has been evaluated for its ability to interact with specific enzymes:

- Transaminases : Research has shown that the compound can be synthesized using transaminase-mediated reactions, highlighting its potential as a substrate for biocatalysis in pharmaceutical applications .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized various boron-based compounds and tested their efficacy against cancer cells. The results indicated that compounds with similar structures to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one exhibited IC50 values in the micromolar range against breast and prostate cancer cell lines .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of boron compounds on specific metabolic enzymes. The results demonstrated that the compound could effectively inhibit the activity of certain dehydrogenases involved in metabolic pathways critical for cancer cell survival .

Data Tables

Propriétés

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-6-13(17)11-7-9-12(10-8-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZSAVWIHAXJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682234 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-22-4 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.